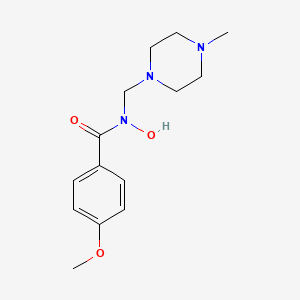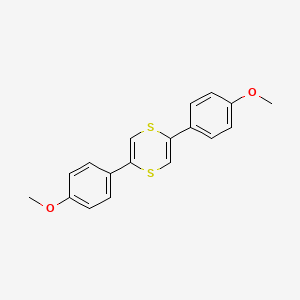
2,5-Bis(4-methoxyphenyl)-1,4-dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-methoxyphenyl)-1,4-dithiine is an organic compound characterized by a dithiine ring substituted with two 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-methoxyphenyl)-1,4-dithiine typically involves the reaction of 4-methoxybenzaldehyde with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent to facilitate the ring-closing reaction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the successful formation of the dithiine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-methoxyphenyl)-1,4-dithiine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,5-Bis(4-methoxyphenyl)-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as an antioxidant or antimicrobial agent.
Mécanisme D'action
The mechanism by which 2,5-Bis(4-methoxyphenyl)-1,4-dithiine exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine
- 2,5-Bis(4-methoxyphenyl)-1,3-thiazole
- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene
Comparison: Compared to similar compounds, 2,5-Bis(4-methoxyphenyl)-1,4-dithiine is unique due to its specific substitution pattern and the presence of the dithiine ringFor example, while 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine may have similar reactivity, the methoxy groups in this compound can influence its solubility and interaction with other molecules .
Propriétés
Numéro CAS |
37989-51-8 |
|---|---|
Formule moléculaire |
C18H16O2S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2,5-bis(4-methoxyphenyl)-1,4-dithiine |
InChI |
InChI=1S/C18H16O2S2/c1-19-15-7-3-13(4-8-15)17-11-22-18(12-21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
XTCLQKGOKJVVKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

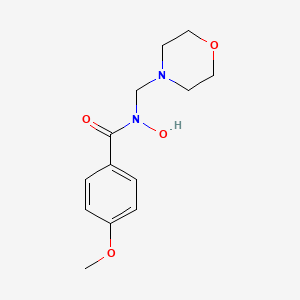
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
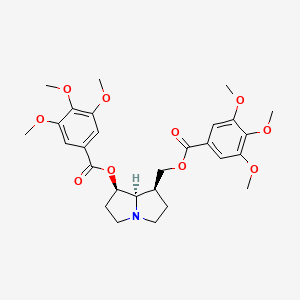
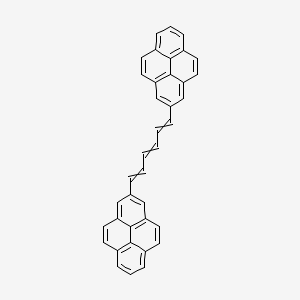

![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
